![molecular formula C15H17BrN4 B5550046 2-[4-(2-bromobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5550046.png)
2-[4-(2-bromobenzyl)-1-piperazinyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[4-(2-bromobenzyl)-1-piperazinyl]pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms. The piperazine ring is attached to the pyrimidine ring via a benzyl group, which also carries a bromine atom .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name and the general knowledge of organic chemistry. It likely has a planar pyrimidine ring connected to a piperazine ring through a benzyl group. The benzyl group carries a bromine atom .Scientific Research Applications
Heterocyclic Compound Synthesis
One area of application involves the synthesis of diverse heterocyclic compounds. For instance, studies have shown the utility of related bromobenzyl compounds in generating a range of heterocycles, including pyrimidines, pyranes, and phthalazinones, through reactions with various reagents. These synthetic approaches afford compounds that can serve as key intermediates for further chemical transformations and potentially exhibit various biological activities (El-hashash, Rizk, & Ahmed, 2012).
Pharmacological Applications
Another application is in the development of pharmacologically active compounds. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized, showing anti-inflammatory and analgesic properties. These compounds have been evaluated as cyclooxygenase inhibitors and displayed significant activity, highlighting their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antagonistic Properties
Compounds bearing the piperazinyl-pyrimidine motif have been explored for their ability to act as antagonists for various receptors, such as the P2Y12 receptor, which plays a critical role in platelet aggregation. This research avenue has led to the identification of piperazinyl-glutamate-pyrimidines as potent P2Y12 antagonists, offering insights into novel therapeutic strategies for preventing thrombotic events (Parlow et al., 2009).
Antitumor Activity
The exploration of pyrimidine derivatives in cancer research has yielded compounds with notable antitumor activities. Synthesis efforts have led to the identification of pyrimidine compounds demonstrating significant inhibitory effects on cancer cell proliferation, indicating potential applications in cancer therapy (Grivsky et al., 1980).
Future Directions
The future directions for research on “2-[4-(2-bromobenzyl)-1-piperazinyl]pyrimidine” could involve further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of biological activities exhibited by pyrimidine derivatives, this compound could potentially be a candidate for further pharmacological studies .
properties
IUPAC Name |
2-[4-[(2-bromophenyl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4/c16-14-5-2-1-4-13(14)12-19-8-10-20(11-9-19)15-17-6-3-7-18-15/h1-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFBPWJXLDUCQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*,4R*)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5549964.png)
![3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)propanoic acid](/img/structure/B5549971.png)
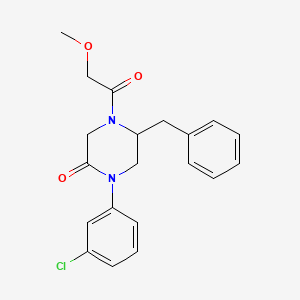

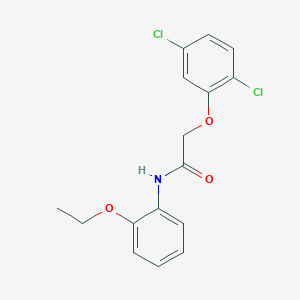
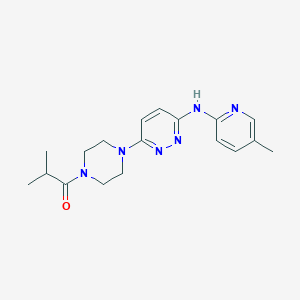
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5549992.png)
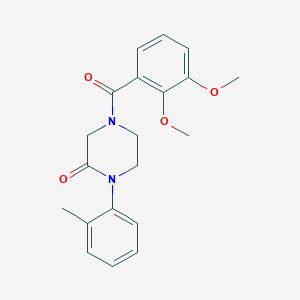
![N-{2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5550009.png)
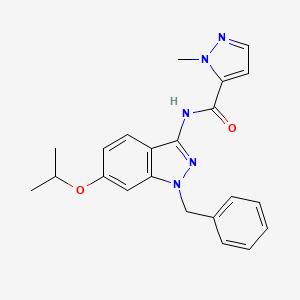
![ethyl 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B5550020.png)
![(3R*,4S*)-4-isopropyl-N,N-dimethyl-1-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinamine](/img/structure/B5550025.png)
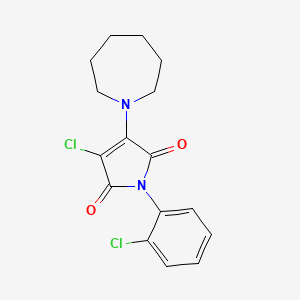
![2-(3-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}-3-oxopropyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5550058.png)